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Compound of Interest

Compound Name: m-PEG7-Azide

Cat. No.: B609288 Get Quote

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (7)-

azide (m-PEG7-azide), a versatile heterobifunctional linker crucial for advancements in

chemical biology, drug delivery, and proteomics. Aimed at researchers, scientists, and drug

development professionals, this document details the molecule's structure, a robust synthesis

protocol, and its application in cutting-edge research, particularly in activity-based protein

profiling (ABPP).

Chemical Structure and Properties
m-PEG7-azide is a chemical compound featuring a methoxy-terminated polyethylene glycol

(PEG) chain of seven ethylene glycol units, with a terminal azide functional group. The

hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous

media, a critical feature for biological applications. The azide group serves as a bioorthogonal

handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling highly efficient and

specific conjugation to alkyne-containing molecules.

Systematic Name: 1-azido-2-(2-(2-(2-(2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane

Molecular Formula: C15H31N3O7
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The synthesis of m-PEG7-azide is typically achieved through a two-step process starting from

the commercially available m-PEG7-alcohol. The first step involves the activation of the

terminal hydroxyl group by converting it into a good leaving group, commonly a mesylate. The

second step is a nucleophilic substitution where the mesylate is displaced by an azide ion.

Quantitative Data for Synthesis
Step Reaction Reagents Solvent

Typical
Yield

Reference

1 Mesylation

m-PEG7-

alcohol,

Methanesulfo

nyl chloride

(MsCl),

Triethylamine

(TEA)

Dichlorometh

ane (DCM)
>90% [1][2]

2 Azidation

m-PEG7-

mesylate,

Sodium azide

(NaN3)

Ethanol or

DMF
>95% [1][2]

Detailed Experimental Protocol: Synthesis of m-PEG7-
azide
Materials:

m-PEG7-alcohol

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Sodium azide (NaN3)

Ethanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b609288?utm_src=pdf-body
https://plueckthun.bioc.uzh.ch/wp-content/uploads/Publications/APpub0442.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_via_Azide_Mediated_Bioorthogonal_Chemistry.pdf
https://plueckthun.bioc.uzh.ch/wp-content/uploads/Publications/APpub0442.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_via_Azide_Mediated_Bioorthogonal_Chemistry.pdf
https://www.benchchem.com/product/b609288?utm_src=pdf-body
https://www.benchchem.com/product/b609288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diatomaceous earth

Magnesium sulfate (MgSO4), anhydrous

Standard laboratory glassware and magnetic stirrer

Rotary evaporator

Procedure:

Step 1: Synthesis of m-PEG7-mesylate (m-PEG7-OMs)

Dissolve m-PEG7-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 15 minutes.

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous

sodium bicarbonate, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield m-PEG7-mesylate as an oil.

Step 2: Synthesis of m-PEG7-azide

Dissolve the crude m-PEG7-mesylate (1 equivalent) in ethanol.
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Add sodium azide (NaN3) (3-5 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-16 hours.

Monitor the reaction for the disappearance of the starting material by TLC.

After completion, cool the reaction mixture to room temperature and filter through a pad of

diatomaceous earth to remove excess sodium azide and salts.

Concentrate the filtrate under reduced pressure.

Redissolve the residue in DCM and wash with water to remove any remaining salts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

obtain the final product, m-PEG7-azide, as a clear oil.

Application in Activity-Based Protein Profiling
(ABPP)
m-PEG7-azide is a valuable tool in the field of proteomics, particularly in activity-based protein

profiling (ABPP). ABPP is a powerful strategy to study the functional state of enzymes in

complex biological systems. In a typical ABPP workflow, an activity-based probe (ABP) is used,

which consists of a reactive group that covalently binds to the active site of an enzyme and a

bioorthogonal handle, such as an azide. The use of a PEG linker like in m-PEG7-azide can

improve the probe's solubility and reduce steric hindrance.

Experimental Workflow: Activity-Based Protein Profiling
The following diagram illustrates a general workflow for an ABPP experiment where a protein of

interest is labeled with an azide-containing probe, followed by conjugation to a reporter

molecule using click chemistry.
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Step 1: Protein Labeling

Step 2: Click Chemistry Step 3: Analysis
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Click to download full resolution via product page

A general workflow for an activity-based protein profiling experiment.

Detailed Protocol: In-gel Fluorescence Scanning of
Labeled Proteome
This protocol outlines the steps for labeling a proteome with an azide-containing probe and

visualizing the labeled proteins via in-gel fluorescence scanning after a click reaction with a

fluorescent alkyne.

Materials:

Cell lysate (proteome source)

Azide-containing activity-based probe (ABP-N3)

Alkyne-fluorophore conjugate (e.g., Alkyne-TAMRA)

Copper(II) sulfate (CuSO4)
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Tris(2-carboxyethyl)phosphine (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Sodium dodecyl sulfate (SDS)

Urea

SDS-PAGE gels and running buffer

Fluorescence gel scanner

Procedure:

Proteome Labeling:

Treat the cell lysate with the azide-containing ABP-N3 at a predetermined concentration

and incubate at 37 °C for 30-60 minutes to allow for covalent modification of target

enzymes.

Click Chemistry Reaction:

To the labeled lysate, add SDS to a final concentration of 1-4% to denature the proteins.

Add the alkyne-fluorophore conjugate.

Sequentially add freshly prepared solutions of TCEP, TBTA, and CuSO4.

Vortex the mixture and incubate at room temperature for 1 hour in the dark.

Protein Precipitation and Washing:

Precipitate the proteins by adding a mixture of methanol, chloroform, and water.

Centrifuge to pellet the proteins and discard the supernatant.

Wash the protein pellet with methanol to remove excess reagents.

Sample Preparation for Gel Electrophoresis:
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Resuspend the protein pellet in a loading buffer containing urea and SDS.

Heat the samples at 95 °C for 5 minutes.

SDS-PAGE and Fluorescence Scanning:

Separate the proteins by SDS-PAGE.

Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the

appropriate excitation and emission wavelengths for the chosen fluorophore.

This in-depth guide provides the fundamental knowledge and practical protocols for the

synthesis and application of m-PEG7-azide, empowering researchers to leverage this versatile

tool in their scientific endeavors. The provided experimental details serve as a starting point,

and optimization may be required for specific applications and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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